molecular formula C7H2BrClIN B8258771 5-Bromo-2-chloro-4-iodobenzonitrile

5-Bromo-2-chloro-4-iodobenzonitrile

Cat. No.: B8258771
M. Wt: 342.36 g/mol
InChI Key: HBWFQASJYGCEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2BrClIN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring with a nitrile group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzonitrile derivatives. For instance, the synthesis can begin with the nitration of a suitable aromatic precursor, followed by halogenation steps to introduce bromine, chlorine, and iodine atoms sequentially.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often utilize cost-effective and readily available starting materials, such as dimethyl terephthalate, and involve steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-Bromo-2-chloro-4-iodobenzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.

    Biology and Medicine: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of biologically active molecules.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-iodobenzonitrile involves its reactivity due to the presence of multiple halogen atoms. These atoms can participate in various chemical reactions, influencing the compound’s behavior and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceutical applications where it may interact with biological targets to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-iodobenzonitrile is unique due to the combination of bromine, chlorine, and iodine atoms on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

5-bromo-2-chloro-4-iodobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClIN/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWFQASJYGCEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClIN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.